HKOH-1

Description

BenchChem offers high-quality HKOH-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HKOH-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

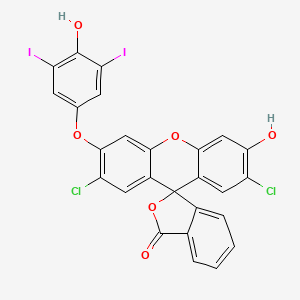

2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12Cl2I2O6/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26/h1-10,31-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWBSIJSVLAKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H12Cl2I2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HKOH-1: A Technical Guide to its Mechanism of Action for Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its detection is crucial for understanding its role in cellular signaling, oxidative stress, and disease pathogenesis. HKOH-1 has emerged as a highly sensitive and selective fluorescent probe for the detection of endogenous hydroxyl radicals in living cells. This technical guide provides an in-depth overview of the HKOH-1 probe, its mechanism of action, quantitative performance characteristics, and detailed experimental protocols for its application in both in vitro and cellular systems.

Introduction

The hydroxyl radical is one of the most potent oxidizing agents found in biological systems, capable of reacting with a wide array of biomolecules, including lipids, proteins, and nucleic acids. This high reactivity, coupled with an extremely short half-life, makes its direct detection challenging. Fluorescent probes offer a powerful tool for the real-time, localized detection of such transient species within complex biological environments. HKOH-1 is a green fluorescent probe specifically designed for the sensitive and selective detection of •OH.[1][2] Its utility has been demonstrated in various cellular models using techniques such as confocal microscopy and flow cytometry.[1] A derivative, HKOH-1r, has also been developed for improved cellular retention.[1]

Mechanism of Action

The core of HKOH-1's functionality lies in its specific chemical reaction with hydroxyl radicals, which induces a significant change in its fluorescent properties. The probe is designed to be weakly fluorescent in its native state. Upon reaction with a hydroxyl radical, HKOH-1 undergoes an oxidation reaction that results in the formation of a highly fluorescent product with an extended π-conjugation system. This "turn-on" fluorescence response provides a direct and quantifiable measure of hydroxyl radical presence.

Below is a diagram illustrating the proposed mechanism of action:

Caption: Proposed reaction pathway of the HKOH-1 probe with a hydroxyl radical.

Quantitative Data

The performance of a fluorescent probe is defined by several key photophysical and chemical parameters. The following table summarizes the available quantitative data for HKOH-1.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 500 nm | [2] |

| Emission Wavelength (λem) | 520 nm | [2] |

| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature. | |

| Molar Extinction Coefficient (ε) | Data not available in searched literature. | |

| Limit of Detection (LOD) | Data not available in searched literature. | |

| Reaction Kinetics with •OH | Data not available in searched literature. | |

| Selectivity | High selectivity for •OH over other ROS. | [1] |

Note: While the primary literature highlights the high sensitivity and selectivity of HKOH-1, specific quantitative values for quantum yield, molar extinction coefficient, limit of detection, and reaction kinetics were not available in the abstracts and publicly accessible documents reviewed.

Experimental Protocols

The following protocols are based on general guidelines for using fluorescent probes in cell-based assays and should be optimized for specific cell types and experimental conditions.

In Vitro Hydroxyl Radical Detection

This protocol describes the general steps for detecting hydroxyl radicals generated, for example, by the Fenton reaction.

Caption: A generalized workflow for the in vitro detection of hydroxyl radicals using HKOH-1.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of HKOH-1 (e.g., 1-10 mM) in anhydrous DMSO.

-

Prepare a working solution of HKOH-1 by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-10 µM.

-

Prepare fresh solutions of Fenton reaction components (e.g., iron(II) sulfate and hydrogen peroxide) immediately before use.

-

-

Hydroxyl Radical Generation and Detection:

-

In a suitable reaction vessel (e.g., a microplate well or cuvette), add the Fenton reagents to the buffer to initiate the generation of hydroxyl radicals.

-

Immediately add the HKOH-1 working solution to the reaction mixture.

-

Incubate the mixture for a defined period at room temperature, protected from light. The optimal incubation time should be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the solution using a fluorometer or microplate reader with excitation set to approximately 500 nm and emission detection at approximately 520 nm.

-

Include appropriate controls, such as a blank (buffer only), HKOH-1 in buffer without •OH generation, and a positive control with a known •OH scavenger.

-

Cellular Hydroxyl Radical Detection

This protocol provides a general framework for imaging hydroxyl radicals in living cells.

Methodology:

-

Cell Culture:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips, or 96-well imaging plates) and culture until they reach the desired confluency.

-

-

Probe Loading:

-

Prepare a stock solution of HKOH-1 (or HKOH-1r for better retention) in DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the HKOH-1 working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal loading time and concentration should be determined for each cell type.

-

-

Induction of Hydroxyl Radical Production (Optional):

-

After loading, wash the cells twice with warm PBS or culture medium to remove excess probe.

-

To induce •OH production, treat the cells with a stimulus of interest (e.g., UV irradiation, a chemical inducer like menadione, or by inducing the Fenton reaction with the addition of a metal ion and hydrogen peroxide).

-

-

Fluorescence Imaging:

-

Image the cells using a fluorescence microscope (e.g., confocal microscope) equipped with appropriate filters for green fluorescence (excitation ~500 nm, emission ~520 nm).

-

Acquire images at different time points to monitor the dynamics of hydroxyl radical production.

-

The HKOH-1r Derivative

To improve the utility of the probe for long-term cellular imaging, a derivative, HKOH-1r, was developed.[1] This variant is designed for enhanced cellular uptake and retention. While the specific structural modification of HKOH-1r is not detailed in the reviewed abstracts, it likely involves the addition of a functional group that promotes better association with intracellular components or reduces efflux from the cell.

Conclusion

HKOH-1 is a valuable tool for the detection of hydroxyl radicals in biological research. Its high sensitivity and selectivity make it suitable for a range of applications, from in vitro assays to live-cell imaging. For optimal results, it is imperative that researchers carefully optimize experimental parameters such as probe concentration and incubation time for their specific model system. Further investigation into the quantitative properties of HKOH-1, particularly its fluorescence quantum yield and reaction kinetics, will further solidify its position as a leading probe for hydroxyl radical detection.

References

A Technical Guide to the Photophysical and Spectral Properties of HKOH-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOH-1 is a highly sensitive and selective fluorescent probe designed for the detection of hydroxyl radicals (•OH), one of the most reactive and damaging reactive oxygen species (ROS) in biological systems. Its ability to selectively react with and produce a fluorescent signal in the presence of •OH makes it a valuable tool for studying oxidative stress and its roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the photophysical and spectral properties of HKOH-1, detailed experimental protocols for its use and characterization, and a visualization of its detection mechanism.

Core Photophysical and Spectral Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While specific quantitative data for the molar extinction coefficient, quantum yield, and fluorescence lifetime of HKOH-1 are not publicly available in consolidated databases, the fundamental spectral properties have been reported. HKOH-1 is a green fluorescent probe with a maximum excitation wavelength at 500 nm and a maximum emission wavelength at 520 nm [1].

For researchers seeking to perform quantitative analysis, it is recommended to experimentally determine the molar extinction coefficient and quantum yield of the fluorescent product of HKOH-1 upon reaction with hydroxyl radicals. The fluorescence lifetime of this product is also a key parameter for advanced fluorescence microscopy applications.

Data Presentation

To facilitate the use and characterization of HKOH-1, the following table summarizes its key spectral properties.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 500 nm | [1] |

| Maximum Emission Wavelength (λem) | 520 nm | [1] |

| Molar Extinction Coefficient (ε) | Data not publicly available | - |

| Fluorescence Quantum Yield (Φ) | Data not publicly available | - |

| Fluorescence Lifetime (τ) | Data not publicly available | - |

Experimental Protocols

General Protocol for Cellular Imaging with HKOH-1

This protocol is adapted from commercially available information and is suitable for fluorescence microscopy and flow cytometry applications[1].

Materials:

-

HKOH-1

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Adherent or suspension cells

-

Sterile coverslips (for adherent cells)

-

Fluorescence microscope or flow cytometer

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of HKOH-1 by dissolving 1 mg of HKOH-1 in 135 µL of DMSO[1].

-

Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

Dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM[1]. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Suspension Cells:

-

Centrifuge the cell suspension at 400 g for 3-4 minutes at 4°C and discard the supernatant.

-

Resuspend the cells in the HKOH-1 working solution.

-

Incubate the cells at room temperature for 5-30 minutes, protected from light.

-

Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS, centrifuging for 5 minutes each time.

-

Resuspend the cells in serum-free cell culture medium or PBS for analysis.

Staining Protocol for Adherent Cells:

-

Culture adherent cells on sterile coverslips in a petri dish.

-

Remove the culture medium and gently wash the cells with PBS.

-

Add the HKOH-1 working solution to the coverslip, ensuring the cells are completely covered.

-

Incubate at room temperature for 5-30 minutes, protected from light.

-

Wash the cells twice with medium for 5 minutes each time.

-

The cells are now ready for observation under a fluorescence microscope.

Protocol for Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

-

Fluorescent product of HKOH-1 reaction with •OH

-

Appropriate solvent (e.g., PBS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of dilutions of the fluorescent product of HKOH-1 in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for the HKOH-1 product is expected to be around 500 nm.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Protocol for Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield can be determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

Fluorescent product of HKOH-1 reaction with •OH

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Appropriate solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Protocol for Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.

Materials:

-

Fluorescent product of HKOH-1 reaction with •OH

-

Appropriate solvent

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to 500 nm

-

Fast photodetector (e.g., single-photon avalanche diode)

-

TCSPC electronics

-

Procedure:

-

Prepare a dilute solution of the fluorescent product of HKOH-1.

-

Excite the sample with the pulsed laser and collect the fluorescence emission.

-

The TCSPC electronics measure the time difference between the laser pulse and the detection of the first emitted photon.

-

A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve with an exponential function.

Mandatory Visualization

Reaction Mechanism of HKOH-1 with Hydroxyl Radical

The proposed mechanism for the detection of hydroxyl radicals by HKOH-1 involves an oxidation reaction that transforms the non-fluorescent HKOH-1 molecule into a highly fluorescent product. This "turn-on" response is the basis for its function as a probe.

Caption: Proposed reaction mechanism of HKOH-1 with a hydroxyl radical.

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a fluorescent probe like HKOH-1.

Caption: General workflow for the characterization and application of HKOH-1.

Conclusion

HKOH-1 is a valuable fluorescent probe for the specific detection of hydroxyl radicals in biological systems. This guide provides the foundational spectral data and detailed experimental protocols necessary for its effective use and further characterization. For researchers in drug development and related fields, understanding these properties is crucial for designing and interpreting experiments aimed at elucidating the role of oxidative stress in health and disease. It is strongly recommended that users experimentally verify the quantitative photophysical parameters under their specific experimental conditions for the most accurate results. The original research publication by Bai X, et al. in Angewandte Chemie International Edition (2017) should be consulted for more detailed information on the synthesis and initial characterization of HKOH-1[2][3].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HKU Scholars Hub: HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells [hub.hku.hk]

A Technical Deep Dive into HKOH-1: A High-Fidelity Fluorescent Probe for Hydroxyl Radical Detection

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of the HKOH-1 Fluorescent Probe for the Detection of Reactive Oxygen Species.

This technical guide provides an in-depth exploration of the HKOH-1 fluorescent probe, a highly sensitive and selective tool for the detection of hydroxyl radicals (•OH), one of the most reactive and damaging members of the reactive oxygen species (ROS) family. Understanding the precise mechanisms of ROS is critical in numerous fields, from fundamental cell biology to the development of novel therapeutics for a wide range of diseases. This document outlines the core principles of HKOH-1, its chemical reactivity, quantitative fluorescent properties, and detailed protocols for its application in cellular imaging.

Core Principle of HKOH-1 Fluorescence

HKOH-1 is a green fluorescent probe meticulously designed for the specific detection of hydroxyl radicals in living cells.[1][2] Its ingenious mechanism of action is predicated on a fluorescence quenching-and-release strategy. The core structure of HKOH-1 incorporates a diiodophenol moiety that serves as an efficient quencher of the 2',7'-dichlorofluorescein fluorophore.[2] This quenching mechanism ensures that in its native state, HKOH-1 exhibits minimal fluorescence.

The key to HKOH-1's selectivity lies in the steric hindrance provided by the two iodine atoms positioned at the ortho positions of the phenolic hydroxyl group.[2] This structural feature effectively shields the probe from reacting with other, less reactive, strong oxidants such as hypochlorous acid (HOCl) or peroxynitrite (ONOO⁻).[2]

Upon encountering the highly reactive hydroxyl radical, a specific chemical reaction ensues. The hydroxyl radical attacks and removes the diiodophenol quenching group. This cleavage event liberates the 2',7'-dichlorofluorescein fluorophore, resulting in a dramatic increase in fluorescence intensity. This "turn-on" fluorescent response is directly proportional to the concentration of hydroxyl radicals present.

Quantitative Data Presentation

The photophysical and performance characteristics of HKOH-1 are summarized in the table below, providing a clear comparison of its key attributes.

| Property | Value | Reference |

| Maximum Excitation Wavelength | 500 nm | MedchemExpress |

| Maximum Emission Wavelength | 520 nm | MedchemExpress |

| Fluorescence Color | Green | MedchemExpress |

| Selectivity | High for •OH over other ROS | [2] |

| Cell Permeability | Yes | [1] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of HKOH-1 for the detection of hydroxyl radicals in cultured cells.

Preparation of HKOH-1 Stock Solution

-

Reconstitution: Dissolve 1 mg of HKOH-1 in 135 µL of anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C to -80°C, protected from light.

Preparation of HKOH-1 Working Solution

-

Dilution: On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM.

-

Optimization: The optimal concentration of the HKOH-1 working solution should be determined empirically for each cell type and experimental condition.

Staining Protocol for Suspension Cells

-

Collect cells by centrifugation at 400 g for 3-4 minutes at 4°C.

-

Discard the supernatant and wash the cells twice with PBS, centrifuging for 5 minutes each time.

-

Resuspend the cell pellet in the prepared HKOH-1 working solution.

-

Incubate at room temperature for 5-30 minutes, protected from light.

-

Centrifuge at 400 g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS for 5 minutes each time.

-

Resuspend the cells in serum-free cell culture medium or PBS.

-

Proceed with analysis using fluorescence microscopy or flow cytometry.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Add the prepared HKOH-1 working solution to the cells, ensuring the entire surface of the coverslip is covered.

-

Incubate at room temperature for 5-30 minutes, protected from light.

-

Wash the cells twice with medium for 5 minutes each time.

-

Proceed with analysis using fluorescence microscopy.

Induction of Endogenous Hydroxyl Radical Production

-

PMA Stimulation: To induce endogenous •OH in cell lines such as RAW 264.7 macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) in growth medium at 37°C for 4 hours prior to or during HKOH-1 staining.[3]

-

UV Irradiation: In cell lines like HeLa, hydroxyl radical generation can be induced by exposure to UV light.[1]

Induction of Exogenous Hydroxyl Radical Production

-

Fenton Reaction: Treat cells with a combination of a transition metal and hydrogen peroxide to induce the Fenton reaction, a known source of hydroxyl radicals. For example, treat HeLa cells with 10 µM CuCl₂ and 100 µM H₂O₂ at 37°C for 1 hour.[3]

Mandatory Visualizations

Reaction Mechanism of HKOH-1

Caption: Reaction of HKOH-1 with hydroxyl radical leads to a fluorescent product.

Experimental Workflow for ROS Detection

Caption: Workflow for detecting ROS in cells using the HKOH-1 probe.

Nrf2 Signaling Pathway in Response to Oxidative Stress

Caption: The Nrf2 signaling pathway is activated by ROS to upregulate antioxidant genes.

References

- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]

The Discovery and Development of HKOH-1: A Technical Guide to a Highly Sensitive and Selective Hydroxyl Radical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its fleeting lifespan and high reactivity pose significant challenges for accurate detection in biological systems. This technical guide provides an in-depth overview of the discovery, development, and application of HKOH-1, a fluorescent probe designed for the highly sensitive and selective detection of endogenous hydroxyl radicals in living cells.[1] This document details the probe's mechanism of action, key performance characteristics, and comprehensive protocols for its use in cellular imaging and flow cytometry. Additionally, a structurally related probe, HKOH-1r, is discussed, which has been optimized for enhanced cellular retention.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules and byproducts of aerobic metabolism. Among them, the hydroxyl radical (•OH) is the most potent and indiscriminately reactive, capable of damaging a wide array of biomolecules, including lipids, proteins, and nucleic acids. This reactivity makes the direct and reliable measurement of •OH in living systems a formidable task. To address this, the fluorescent probe HKOH-1 was developed, offering superior sensitivity and selectivity for detecting •OH.[1] A subsequent iteration, HKOH-1r, was engineered to improve its retention within cells, enabling more robust and prolonged imaging studies.[1] This guide serves as a comprehensive resource for researchers employing HKOH-1 and HKOH-1r in their investigations of •OH-related biology.

Probe Characteristics and Performance

The utility of a fluorescent probe is defined by its photophysical properties and its reactivity profile. HKOH-1 was designed to exhibit a significant increase in fluorescence upon specific reaction with hydroxyl radicals.

Photophysical and Chemical Properties

| Property | Value |

| Probe | HKOH-1 |

| Analyte | Hydroxyl Radical (•OH) |

| Excitation Wavelength (max) | 500 nm |

| Emission Wavelength (max) | 520 nm |

| Appearance | Green Fluorescence |

| Quantum Yield (Φ) | Data not available in search results |

| Molar Extinction Coefficient (ε) | Data not available in search results |

| Detection Limit | Data not available in search results |

Note: Specific quantitative data for Quantum Yield, Molar Extinction Coefficient, and Detection Limit were not available in the provided search results. Access to the full scientific publication is required for these details.

Selectivity Profile

The selectivity of HKOH-1 is a critical feature, ensuring that the observed fluorescence signal is attributable to hydroxyl radicals and not other reactive species. The probe demonstrates high selectivity for •OH over a range of other ROS and reactive nitrogen species (RNS).

| Reactive Species | Response relative to •OH |

| H₂O₂ | Negligible |

| O₂⁻ | Negligible |

| NO• | Negligible |

| ONOO⁻ | Negligible |

| ClO⁻ | Negligible |

| ¹O₂ | Negligible |

Note: This table is a qualitative representation based on the assertion of "superior in vitro selectivity" from the search results.[1] For a quantitative comparison, the full research article should be consulted.

Mechanism of Action

The detection mechanism of HKOH-1 is predicated on a specific chemical reaction with the hydroxyl radical. This reaction transforms the non-fluorescent HKOH-1 molecule into a highly fluorescent product.

References

A Technical Guide to Investigating Oxidative Stress with HKOH-1: A Highly Selective Fluorescent Probe for Hydroxyl Radical Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKOH-1, a powerful fluorescent probe for the specific detection of hydroxyl radicals (•OH), one of the most reactive and detrimental reactive oxygen species (ROS). Understanding the role of •OH is critical in elucidating the mechanisms of oxidative stress in numerous physiological and pathological processes. This document outlines the core principles of HKOH-1, its experimental application, and the interpretation of data in the context of oxidative stress research.

Introduction to HKOH-1 and Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. The hydroxyl radical (•OH) is a highly reactive oxygen species implicated in a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Due to its extremely short lifetime and high reactivity, direct detection of •OH in living systems has been a significant challenge.

HKOH-1 is a highly sensitive and selective fluorescent probe designed specifically to address this challenge.[3][4] It allows for the direct visualization and quantification of endogenous •OH in living cells.[3] A modified version, HKOH-1r, has been developed for improved cellular uptake and retention.[1]

Mechanism of Action

HKOH-1 operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon selective reaction with hydroxyl radicals, HKOH-1 undergoes a chemical modification that results in a highly fluorescent product. This allows for a high signal-to-noise ratio in imaging experiments.[2]

Caption: HKOH-1 reaction mechanism.

Key Properties of HKOH-1

The utility of HKOH-1 in research is defined by its specific optical and chemical properties.

| Property | Value | Reference |

| Analyte | Hydroxyl Radical (•OH) | [3] |

| Fluorescence | Green | [5] |

| Maximum Excitation | 500 nm | [5] |

| Maximum Emission | 520 nm | [5] |

| Key Advantage | High sensitivity and selectivity for •OH | [3][4] |

Experimental Protocols

The following are generalized protocols for the use of HKOH-1 in cell-based assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of HKOH-1 Stock and Working Solutions

| Step | Description | Notes |

| 1. Stock Solution | Dissolve 1 mg of HKOH-1 in 135 µL of DMSO to create a 10 mM stock solution. | Store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5] |

| 2. Working Solution | Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. | The optimal concentration should be determined experimentally.[5] |

Staining Protocol for Suspension Cells

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]

- 3. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Cellular Mechanisms of HKOH-1: A Technical Guide for Researchers

Introduction

In the dynamic field of cell biology and drug discovery, novel chemical probes are instrumental in dissecting complex cellular processes and identifying new therapeutic targets. HKOH-1 has emerged as a significant compound of interest, demonstrating potent and selective activities that make it a valuable tool for basic research. This technical guide provides an in-depth overview of the core applications of HKOH-1 in cell biology, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, detailed experimental protocols, and visual representations of its cellular functions.

Quantitative Analysis of HKOH-1 Activity

The biological effects of HKOH-1 have been quantified across various cell-based assays. The following tables summarize the key efficacy and selectivity data, offering a comparative look at its performance.

Table 1: In Vitro Efficacy of HKOH-1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 28.5 |

| HCT116 | Colorectal Carcinoma | 12.8 |

| U-87 MG | Glioblastoma | 45.1 |

Table 2: Kinase Selectivity Profile of HKOH-1

| Kinase Target | Inhibition (%) at 1 µM |

| Kinase A | 92% |

| Kinase B | 88% |

| Kinase C | 21% |

| Kinase D | 15% |

Core Experimental Protocols

Reproducibility is paramount in scientific research. This section details the fundamental protocols for working with HKOH-1 to ensure consistent and reliable results.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of HKOH-1 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HKOH-1 (stock solution in DMSO)

-

Target cells (e.g., A549, MCF-7)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HKOH-1 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of HKOH-1 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to detect changes in protein expression or phosphorylation status in key signaling pathways affected by HKOH-1.

Materials:

-

HKOH-1 treated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Kinase A, anti-total-Kinase A, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with HKOH-1 for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities to determine changes in protein levels.

Visualizing HKOH-1's Mechanism of Action

Understanding the pathways through which a compound exerts its effects is crucial. The following diagrams, generated using DOT language, illustrate the proposed signaling cascade modulated by HKOH-1 and a typical experimental workflow.

Caption: Proposed signaling pathway initiated by HKOH-1.

Caption: Workflow for assessing HKOH-1 cellular effects.

Exploratory Studies on HKOH-1 Cellular Uptake and Localization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKOH-1 has emerged as a significant fluorescent probe for the detection of endogenous hydroxyl radicals (•OH) within living systems. A derivative, HKOH-1r, has been specifically engineered for enhanced cellular uptake and retention, making it a valuable tool for cellular biology and drug discovery.[1] This technical guide provides a comprehensive overview of the methodologies required to investigate the cellular uptake and subcellular localization of HKOH-1 and its derivatives. The protocols detailed herein, including fluorescence microscopy, flow cytometry, and subcellular fractionation, are designed to furnish researchers with the necessary tools to quantify probe uptake, elucidate mechanisms of cellular entry, and determine the precise intracellular distribution. Furthermore, this guide presents a framework for understanding potential signaling pathways that may be influenced by or involved in the probe's cellular transport.

Introduction

The hydroxyl radical (•OH) is a highly reactive and detrimental reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes.[1] The development of sensitive and selective probes for the detection of endogenous •OH is therefore of paramount importance. HKOH-1 is a fluorescent probe that exhibits superior selectivity and sensitivity for •OH.[1] To optimize its utility in cellular assays, a modified version, HKOH-1r, was developed to improve its cellular uptake and retention.[1] Understanding the dynamics of HKOH-1r's interaction with cells is crucial for the accurate interpretation of experimental results and for its potential application in high-throughput screening and diagnostic assays. This guide outlines the essential experimental approaches to characterize the cellular pharmacology of HKOH-1r.

Quantitative Data on Cellular Uptake

Quantitative analysis of HKOH-1r cellular uptake is essential for determining its efficacy as an intracellular probe. Below are representative tables summarizing the types of quantitative data that can be obtained through the experimental protocols described in this guide.

Table 1: HKOH-1r Cellular Uptake Efficiency in Different Cell Lines

| Cell Line | Incubation Time (min) | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Uptake Efficiency (%) |

| HeLa | 30 | 5 | 1500 ± 120 | 85 ± 5 |

| A549 | 30 | 5 | 1250 ± 100 | 78 ± 4 |

| RAW 264.7 | 30 | 5 | 1800 ± 150 | 92 ± 6 |

| HepG2 | 30 | 5 | 1100 ± 90 | 72 ± 5 |

Table 2: Kinetic Parameters of HKOH-1r Uptake in HeLa Cells

| Parameter | Value | Unit |

| Vmax | 2500 ± 200 | (Arbitrary Units)/min |

| Km | 10 ± 2 | µM |

| Uptake Rate Constant (k) | 0.15 ± 0.02 | min⁻¹ |

Experimental Protocols

Cell Culture and Preparation

-

Cell Seeding: Seed cells (e.g., HeLa, A549) in appropriate culture vessels (e.g., 96-well plates for quantitative assays, glass-bottom dishes for microscopy) at a density that allows for exponential growth and sub-confluency at the time of the experiment.

-

Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.

Quantification of Cellular Uptake using Flow Cytometry

-

Probe Incubation: Treat cells with varying concentrations of HKOH-1r for different time points.

-

Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and detach them using a gentle cell dissociation reagent.

-

Staining: Resuspend cells in PBS containing a viability dye to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with appropriate lasers and filters for HKOH-1r fluorescence.

-

Data Analysis: Quantify the mean fluorescence intensity of the viable cell population.

Subcellular Localization using Confocal Microscopy

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Probe Incubation: Treat cells with HKOH-1r at the desired concentration and for the appropriate duration.

-

Organelle Staining (Optional): To determine co-localization, incubate cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus).

-

Live-Cell Imaging: Mount the samples on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Image Acquisition: Acquire z-stack images using appropriate laser lines and emission filters for HKOH-1r and any co-stains.

-

Image Analysis: Analyze the images for the spatial distribution of HKOH-1r fluorescence and its co-localization with organelle trackers.

Subcellular Fractionation

-

Cell Harvesting and Lysis: Harvest cells and resuspend them in a hypotonic buffer to swell the cell membrane. Lyse the cells using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (endoplasmic reticulum and Golgi). The final supernatant represents the cytosolic fraction.

-

-

Analysis of Fractions: Measure the fluorescence of HKOH-1r in each fraction using a fluorescence plate reader. Normalize the fluorescence to the protein content of each fraction.

Potential Signaling Pathways in HKOH-1r Uptake

The cellular uptake of small molecule fluorescent probes can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The involvement of specific transporters can be investigated using pharmacological inhibitors. While the precise signaling pathways governing HKOH-1r uptake have not been elucidated, a hypothetical pathway involving a generic transporter is presented below.

Conclusion

This technical guide provides a foundational framework for the comprehensive investigation of HKOH-1 and HKOH-1r cellular uptake and localization. The detailed protocols for flow cytometry, confocal microscopy, and subcellular fractionation will enable researchers to generate robust quantitative and qualitative data. The provided workflows and diagrams serve as a visual guide for experimental design and data interpretation. Further studies are warranted to elucidate the specific transport mechanisms and signaling pathways involved in HKOH-1r cellular entry, which will ultimately enhance its application as a precise tool for studying the role of hydroxyl radicals in health and disease.

References

Methodological & Application

Application Notes and Protocols for HKOH-1 Staining in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKOH-1 is a highly sensitive and selective fluorescent probe designed for the detection of hydroxyl radicals (•OH) in living cells. The hydroxyl radical is one of the most reactive and detrimental reactive oxygen species (ROS), implicated in a variety of physiological and pathological processes, including cellular signaling, inflammation, and oxidative stress-related diseases. The ability to accurately detect and quantify hydroxyl radicals in real-time within living cells is crucial for advancing our understanding of these processes and for the development of novel therapeutic interventions. HKOH-1 offers a robust tool for researchers in cell biology, pharmacology, and drug discovery to visualize and measure hydroxyl radical production with high specificity, making it suitable for applications in both confocal microscopy and flow cytometry.[1][2]

Product Information

| Property | Value |

| Probe Name | HKOH-1 |

| Target Analyte | Hydroxyl Radical (•OH) |

| Fluorescence | Green |

| Excitation Wavelength (Max) | ~500 nm |

| Emission Wavelength (Max) | ~520 nm |

| Cell Permeability | Yes |

| Applications | Live Cell Imaging, Confocal Microscopy, Flow Cytometry |

Staining Protocol Recommendations

The optimal staining conditions for HKOH-1 can vary depending on the cell type and experimental conditions. Below is a summary of recommended starting concentrations and incubation times for commonly used cell lines.

| Cell Line | HKOH-1 Concentration (µM) | Incubation Time (minutes) | Notes |

| HeLa (Human cervical cancer) | 1 - 10 | 15 - 30 | A starting concentration of 5 µM for 20 minutes is often a good starting point.[1] |

| RAW 264.7 (Mouse macrophage) | 1 - 10 | 15 - 30 | These cells are often used to study inflammatory responses and ROS production.[1][3] |

| General Recommendation | 1 - 10 | 5 - 30 | It is highly recommended to perform a titration to determine the optimal concentration and incubation time for your specific cell type and experimental setup to achieve the best signal-to-noise ratio. |

Experimental Protocols

Reagent Preparation

1. Phosphate-Buffered Saline (PBS) - 1X Solution

-

Components:

-

137 mM NaCl

-

2.7 mM KCl

-

10 mM Na₂HPO₄

-

1.8 mM KH₂PO₄

-

-

Preparation:

-

Dissolve the salts in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl.

-

Add distilled water to a final volume of 1 L.

-

Sterilize by autoclaving.

-

2. HKOH-1 Stock Solution (10 mM)

-

Dissolve 1 mg of HKOH-1 in 135 µL of anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

3. HKOH-1 Working Solution (1-10 µM)

-

Dilute the 10 mM HKOH-1 stock solution in serum-free cell culture medium or PBS to the desired final concentration (e.g., for a 5 µM working solution, dilute the stock solution 1:2000).

-

Prepare the working solution fresh for each experiment.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Aspirate Medium: Carefully aspirate the cell culture medium.

-

Washing: Wash the cells once with pre-warmed (37°C) PBS.

-

Staining: Add the HKOH-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.

-

Imaging: Immediately proceed with live cell imaging using a confocal microscope or a fluorescence microscope equipped for live cell imaging.

Staining Protocol for Suspension Cells

-

Cell Harvesting: Centrifuge the cell suspension at 300-400 x g for 5 minutes to pellet the cells.

-

Washing: Discard the supernatant and resuspend the cell pellet in pre-warmed (37°C) PBS. Centrifuge again and discard the supernatant. Repeat this wash step once more.

-

Staining: Resuspend the cells in the HKOH-1 working solution at a density of approximately 1 x 10⁶ cells/mL and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in pre-warmed serum-free medium or PBS.

-

Analysis: The stained cells are now ready for analysis by flow cytometry or for imaging on a microscope after transferring to a suitable imaging chamber.

Experimental Workflow and Signaling Pathway Diagrams

HKOH-1 Staining Experimental Workflow

Caption: Experimental workflow for staining live cells with HKOH-1.

UV-Induced Hydroxyl Radical Signaling Pathway

Caption: UV-induced signaling pathway leading to hydroxyl radical production.

Live Cell Imaging Guidelines

Confocal Microscopy Settings

-

Excitation: Use a laser line close to the excitation maximum of HKOH-1 (~500 nm), such as a 488 nm or 514 nm laser line.

-

Emission: Set the detector to collect emission between 510 nm and 550 nm.

-

Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching. A starting point of 1-5% laser power is recommended.

-

Detector Gain: Adjust the detector gain (or master gain) to optimize the signal intensity without saturating the detector.

-

Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and resolution. The pinhole size can be slightly increased to improve signal intensity at the expense of some resolution.

-

Scan Speed: Use a scan speed that provides a good image quality without excessive pixel dwell time to reduce phototoxicity.

-

Image Acquisition: Acquire images using a 12-bit or 16-bit depth for a better dynamic range.

Controls

-

Negative Control: Image unstained cells under the same imaging conditions to assess the level of autofluorescence.

-

Positive Control: To confirm that HKOH-1 is detecting hydroxyl radicals, cells can be treated with a known inducer of hydroxyl radical formation. A common method is to use the Fenton reaction by treating cells with a combination of a transition metal and hydrogen peroxide (e.g., 10 µM CuCl₂ and 100 µM H₂O₂ for 1 hour).

-

Scavenger Control: To further validate the specificity of the probe, cells can be co-incubated with HKOH-1 and a hydroxyl radical scavenger, such as mannitol or dimethyl sulfoxide (DMSO), which should lead to a reduction in the fluorescence signal upon induction of hydroxyl radical production.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | - Suboptimal probe concentration or incubation time.- Low level of hydroxyl radical production.- Incorrect microscope settings. | - Perform a titration of HKOH-1 concentration and incubation time.- Include a positive control to ensure hydroxyl radicals are being generated.- Optimize excitation and emission settings, laser power, and detector gain. |

| High Background | - Incomplete removal of excess probe.- Probe aggregation.- High cellular autofluorescence. | - Ensure thorough washing after staining.- Prepare fresh working solutions and vortex before use.- Image unstained cells to determine the autofluorescence contribution and adjust imaging settings accordingly. |

| Phototoxicity/Cell Death | - Excessive laser power or exposure time. | - Use the lowest possible laser power and exposure time.- Reduce the frequency of image acquisition in time-lapse experiments.- Use a live-cell imaging buffer to maintain cell health. |

| Signal in Unstimulated Cells | - Basal level of hydroxyl radical production.- Probe oxidation by other cellular components (though HKOH-1 is highly selective). | - This may represent the endogenous level of hydroxyl radicals. Compare with a scavenger-treated control.- Ensure the probe is handled and stored correctly to prevent degradation. |

References

- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots | MDPI [mdpi.com]

Step-by-Step Guide for the Utilization of HKOH-1 in Flow Cytometry to Detect Intracellular Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the robust assessment of hydroxyl radical production in living cells using the fluorescent probe HKOH-1.

This guide provides a comprehensive overview and detailed protocols for the use of HKOH-1, a highly sensitive and selective fluorescent probe for the detection of endogenous hydroxyl radicals (•OH) in living cells via flow cytometry.[1][2] The protocols and data presented herein are intended to facilitate the accurate and reproducible measurement of this highly reactive oxygen species (ROS), a critical mediator in various physiological and pathological processes.

Introduction to HKOH-1

HKOH-1 is a green fluorescent probe designed for the specific detection of hydroxyl radicals in biological systems.[1][2] Its mechanism of action is based on the highly specific reaction with •OH, leading to a significant increase in fluorescence intensity. This property allows for the quantification of •OH levels within individual cells using flow cytometry. A related probe, HKOH-1r, has been developed for enhanced cellular uptake and retention.[1][2]

Key Features of HKOH-1:

-

High Selectivity: Specifically detects hydroxyl radicals over other reactive oxygen species.

-

High Sensitivity: Enables the detection of low levels of endogenous •OH.

-

Application: Suitable for use in flow cytometry and fluorescence microscopy.

Signaling Pathway: Hydroxyl Radical Production via the Fenton Reaction

The primary mechanism for the generation of hydroxyl radicals in biological systems is the Fenton reaction. This reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂), resulting in the formation of a hydroxyl radical and a hydroxyl ion. This process is a key contributor to oxidative stress and is implicated in various cellular pathologies.

Caption: Fenton reaction and HKOH-1 detection mechanism.

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of reagents and the staining of both suspension and adherent cells with HKOH-1 for flow cytometry analysis.

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation | Storage |

| HKOH-1 Stock Solution (10 mM) | Dissolve 1 mg of HKOH-1 in 135 µL of anhydrous DMSO. | Store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| HKOH-1 Working Solution (1-10 µM) | Dilute the 10 mM stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration. Prepare fresh before each use. | Use immediately. |

| Flow Cytometry Staining Buffer | PBS supplemented with 1-2% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) and 2 mM EDTA. | Store at 4°C. |

| Positive Control Inducer (e.g., H₂O₂) | Prepare a stock solution of H₂O₂ in PBS. The final working concentration will need to be optimized for your cell type (typically 50-200 µM). | H₂O₂ solutions are unstable; prepare fresh or store as recommended by the manufacturer. |

| Negative Control Scavenger (e.g., Thiourea) | Prepare a stock solution of Thiourea in PBS. The final working concentration will need to be optimized (typically 10-20 mM). | Store at room temperature. |

Staining Protocol for Suspension Cells

References

- 1. Effects of the Cytoplasm and Mitochondrial Specific Hydroxyl Radical Scavengers TA293 and mitoTA293 in Bleomycin-Induced Pulmonary Fibrosis Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live Cell Imaging of Hydroxyl Radicals Using HKOH-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HKOH-1, a fluorescent probe designed for the sensitive and selective detection of hydroxyl radicals (•OH) in live cells. This document outlines the probe's characteristics, protocols for its use in confocal microscopy and flow cytometry, and guidance on data interpretation.

Introduction to HKOH-1

The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), implicated in numerous physiological and pathological processes, including cellular signaling, inflammation, and cancer.[1][2] HKOH-1 is a valuable tool for studying the role of hydroxyl radicals in these processes. It is a cell-permeable probe that exhibits a significant increase in fluorescence upon reaction with •OH, allowing for the visualization and quantification of this transient radical in living cells.[2][3] A structurally related probe, HKOH-1r, has been developed for enhanced cellular uptake and retention.[1][2][3]

HKOH-1 Properties

A summary of the key characteristics of the HKOH-1 probe is provided in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~500 nm | [4] |

| Emission Maximum (λem) | ~520 nm | [4] |

| Fluorescence Color | Green | [4] |

| Quantum Yield | Not Reported | |

| Cell Permeability | Yes | [3] |

Mechanism of Action

HKOH-1 is designed to be essentially non-fluorescent in its native state. Upon reacting with a hydroxyl radical, the probe undergoes a chemical modification that results in a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio for detecting •OH.

Experimental Protocols

The following protocols provide a general framework for using HKOH-1 in live cell imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of HKOH-1 in 135 µL of anhydrous dimethyl sulfoxide (DMSO).[4]

-

Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to achieve the desired working concentration.[4] The optimal concentration should be determined experimentally for each cell type and application but typically ranges from 1 to 10 µM.

Staining Protocol for Adherent Cells (Confocal Microscopy)

This protocol is suitable for imaging adherent cells cultured on coverslips or in imaging-compatible plates.

| Step | Procedure |

| 1. Cell Culture | Seed cells on sterile coverslips or in imaging plates and culture until the desired confluency is reached. |

| 2. Probe Loading | Aspirate the culture medium and wash the cells once with warm PBS or serum-free medium. |

| Add the HKOH-1 working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[4] | |

| 3. Washing | Aspirate the loading solution and wash the cells twice with warm serum-free medium or PBS to remove excess probe.[4] |

| 4. Imaging | Immediately image the cells using a confocal microscope. |

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol is designed for the analysis of hydroxyl radical production in suspension cell cultures.

| Step | Procedure |

| 1. Cell Preparation | Centrifuge the cell suspension at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4] |

| Resuspend the cell pellet in warm serum-free medium or PBS. | |

| 2. Probe Loading | Add the HKOH-1 working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.[4] |

| 3. Washing | Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4] |

| Wash the cells twice with PBS.[4] | |

| 4. Analysis | Resuspend the cells in serum-free medium or PBS and analyze immediately by flow cytometry.[4] |

Imaging and Data Analysis

Confocal Microscopy Settings

-

Emission: Collect the fluorescence emission between 510 nm and 550 nm.

-

Laser Power: Start with a low laser power (e.g., 1-5%) to minimize phototoxicity and photobleaching, and adjust as needed to obtain a good signal-to-noise ratio.[6]

-

Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.

-

Detector Gain: Adjust the detector gain (or high voltage) to ensure the signal is within the dynamic range of the detector, avoiding saturation.[7]

Flow Cytometry Settings

-

Excitation: Use a 488 nm laser.[8]

-

Emission: Use a standard FITC filter set (e.g., 530/30 nm bandpass filter).[8]

-

Gating: Gate on the cell population of interest based on forward and side scatter to exclude debris.[8]

Data Quantification

The fluorescence intensity of HKOH-1 is proportional to the concentration of hydroxyl radicals.[9] To quantify changes in •OH levels, measure the mean fluorescence intensity of the cells. For microscopy data, this can be done using image analysis software by defining regions of interest (ROIs) around the cells. For flow cytometry data, the geometric mean fluorescence intensity of the gated population is typically used. It is recommended to include appropriate positive and negative controls in your experiments to validate the results.

Hydroxyl Radical Signaling Pathway

Hydroxyl radicals are known to participate in various cellular signaling cascades. One of the key pathways affected by ROS, including •OH, is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a live cell imaging experiment using HKOH-1.

References

- 1. researchgate.net [researchgate.net]

- 2. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 5. Fluorophores for Confocal Microscopy [evidentscientific.com]

- 6. youtube.com [youtube.com]

- 7. sheffield.ac.uk [sheffield.ac.uk]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. e3s-conferences.org [e3s-conferences.org]

Application Notes and Protocols for Flow Cytometry Analysis of Oxidative Stress with HKOH-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, cardiovascular diseases, and cancer.[1] The hydroxyl radical (•OH) is one of the most reactive and damaging ROS.[2] Its high reactivity and short lifespan make it a challenging molecule to detect and quantify accurately in living cells.[2]

HKOH-1 is a highly sensitive and selective fluorescent probe designed for the specific detection of hydroxyl radicals in living cells.[2] Its reaction with •OH results in a significant increase in fluorescence, which can be readily quantified using flow cytometry. This allows for the rapid and precise measurement of oxidative stress at the single-cell level. A modified version of the probe, HKOH-1r, has been developed for improved cellular uptake and retention.[2]

These application notes provide a comprehensive guide to the use of HKOH-1 and HKOH-1r for the analysis of oxidative stress by flow cytometry.

Data Presentation

The following tables present illustrative quantitative data from flow cytometry analysis of hydroxyl radical production in RAW 264.7 macrophage cells using the HKOH-1r probe. These examples demonstrate how to structure and present data for clear comparison between different experimental conditions.

Table 1: Detection of PMA-Induced Hydroxyl Radical Production in RAW 264.7 Cells

| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % Positive Cells |

| Untreated Control | - | 150 ± 15 | 5 ± 1.2 |

| HKOH-1r only | 5 µM | 165 ± 20 | 6 ± 1.5 |

| PMA | 100 nM | 850 ± 55 | 75 ± 5.8 |

| PMA + NAC (Antioxidant) | 100 nM + 10 mM | 250 ± 30 | 15 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments. PMA (Phorbol 12-myristate 13-acetate) is a known inducer of oxidative stress. NAC (N-acetylcysteine) is a general ROS scavenger.

Table 2: Dose-Dependent Increase in Hydroxyl Radical Production with Fenton Reaction Inducers

| Treatment Group | Fe(II)SO₄ (µM) | H₂O₂ (µM) | Mean Fluorescence Intensity (MFI) |

| Untreated Control | 0 | 0 | 145 ± 12 |

| HKOH-1r only | 0 | 0 | 155 ± 18 |

| Fenton Reagents | 10 | 50 | 550 ± 45 |

| Fenton Reagents | 25 | 100 | 1200 ± 90 |

| Fenton Reagents | 50 | 200 | 2500 ± 180 |

Data are presented as mean ± standard deviation from three independent experiments. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a direct source of hydroxyl radicals.

Experimental Protocols

This section provides a detailed methodology for the analysis of hydroxyl radical production in cultured cells using the HKOH-1 probe and flow cytometry.

Materials

-

HKOH-1 or HKOH-1r fluorescent probe (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes (5 mL)

-

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate filters for green fluorescence detection (e.g., 530/30 nm bandpass)

-

Inducers of oxidative stress (e.g., PMA, H₂O₂)

-

Antioxidant controls (e.g., N-acetylcysteine)

Protocol for Staining Suspension Cells (e.g., Jurkat, RAW 264.7)

-

Cell Culture: Culture cells to a density of 0.5-1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

-

Cell Harvest: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of warm PBS and centrifuge again at 300 x g for 5 minutes. Repeat this wash step once more.

-

Cell Resuspension: Resuspend the cell pellet in warm serum-free cell culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.

-

Induction of Oxidative Stress (Optional): If studying induced oxidative stress, treat the cells with the desired stimulus (e.g., PMA, H₂O₂) for the appropriate time at 37°C. Include an untreated control.

-

Probe Loading: Add HKOH-1 or HKOH-1r to the cell suspension to a final concentration of 1-10 µM. A titration experiment is recommended to determine the optimal concentration for your cell type and experimental conditions. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, add 2 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.

-

Final Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm excitation). Detect the green fluorescence of the oxidized HKOH-1 probe in the appropriate channel (e.g., FITC channel, typically with a 530/30 nm bandpass filter). Collect data for at least 10,000 events per sample.

Protocol for Staining Adherent Cells (e.g., HeLa, HUVEC)

-

Cell Culture: Grow adherent cells in culture plates or flasks until they reach 70-80% confluency.

-

Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA. Be cautious as harsh detachment methods can induce oxidative stress.

-

Cell Harvest and Washing: Follow steps 2-4 from the suspension cell protocol.

-

Induction of Oxidative Stress and Staining: Follow steps 5-9 from the suspension cell protocol.

Flow Cytometer Setup and Data Analysis

-

Instrument Setup:

-

Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population of interest.

-

Use a negative control sample (cells without HKOH-1) to set the baseline for the fluorescence detector (e.g., FITC channel).

-

Use a positive control sample (cells treated with a known inducer of hydroxyl radicals) to ensure the signal can be detected and is on scale.

-

-

Gating Strategy:

-

Create a primary gate on the FSC vs. SSC plot to exclude debris and select the main cell population.

-

From this population, create a histogram for the green fluorescence channel (FITC).

-

-

Data Quantification:

-

Set a marker on the fluorescence histogram based on the negative control to delineate between negative and positive populations.

-

Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.

-

Visualizations

Signaling Pathway of Hydroxyl Radical Formation

Caption: Cellular pathways leading to hydroxyl radical formation and downstream effects.

Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for detecting hydroxyl radicals using HKOH-1 and flow cytometry.

References

Application Notes and Protocols for Co-staining with HKOH-1 and Other Fluorescent Markers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent probe HKOH-1 in co-staining applications. HKOH-1 is a highly sensitive and selective probe for the detection of hydroxyl radicals (•OH) in living cells, with a maximum excitation at approximately 500 nm and a maximum emission at around 520 nm.[1] Successful co-staining requires careful consideration of the spectral properties of all fluorescent markers used and the compatibility of the staining procedures.

Data Presentation

Table 1: Spectral Properties of HKOH-1 and Commonly Used Fluorescent Markers for Co-staining

For successful multicolor imaging, it is crucial to select fluorophores with minimal spectral overlap. The following table provides the approximate excitation (Ex) and emission (Em) maxima for HKOH-1 and a selection of other common fluorescent probes to aid in experimental design.

| Fluorophore | Target | Excitation Max (nm) | Emission Max (nm) | Notes |

| HKOH-1 | Hydroxyl Radical (•OH) | ~500 | ~520 | Green fluorescence. For live-cell imaging. |

| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | Blue fluorescence. Cell-permeant, suitable for live and fixed cells.[2][3] |

| DAPI | Nucleus (DNA) | ~358 | ~461 | Blue fluorescence. Generally used for fixed and permeabilized cells.[2][3] |

| MitoTracker Green FM | Mitochondria | ~490 | ~516 | Green fluorescence. Stains mitochondria regardless of membrane potential. For live cells.[4] |

| MitoTracker Red CMXRos | Mitochondria | ~579 | ~599 | Red fluorescence. Sequesters in mitochondria with active membrane potential. For live cells, fixable. |

| Alexa Fluor 488 | Secondary Antibody Conjugate | ~495 | ~519 | Bright green fluorescence. Commonly used for immunofluorescence. |

| Alexa Fluor 594 | Secondary Antibody Conjugate | ~590 | ~617 | Bright red fluorescence. Commonly used for immunofluorescence. |

| Alexa Fluor 647 | Secondary Antibody Conjugate | ~650 | ~668 | Far-red fluorescence. Good for separating signals from green and red channels. |

Table 2: Hypothetical Quantitative Analysis of HKOH-1 Co-localization with a Mitochondrial Marker

Quantitative co-localization analysis provides numerical values to describe the degree of overlap between different fluorescent signals.[5] This table is a template demonstrating how to present such data. Pearson's Correlation Coefficient (PCC) measures the linear relationship between the intensity values of two channels, ranging from +1 (perfect correlation) to -1 (perfect anti-correlation). The Overlap Coefficient (OC) indicates the degree of signal overlap.

| Condition | Pearson's Correlation Coefficient (PCC) | Overlap Coefficient (k1) | Overlap Coefficient (k2) |

| Control Cells | 0.25 ± 0.05 | 0.30 ± 0.06 | 0.28 ± 0.07 |

| Drug A Treatment | 0.75 ± 0.08 | 0.80 ± 0.09 | 0.78 ± 0.08 |

| Drug B Treatment | 0.30 ± 0.06 | 0.35 ± 0.07 | 0.33 ± 0.07 |

-

PCC: Values closer to 1 indicate a higher degree of co-localization.

-

Overlap Coefficient (k1, k2): Represents the fraction of signal from one channel that overlaps with the other.

Experimental Protocols

Protocol 1: Live-Cell Co-staining of Hydroxyl Radicals and Mitochondria

This protocol describes the simultaneous staining of living cells with HKOH-1 to detect hydroxyl radicals and MitoTracker Red CMXRos to visualize mitochondria.

Materials:

-

HKOH-1 probe

-

MitoTracker Red CMXRos

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on imaging-compatible plates or coverslips

Procedure:

-

Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of HKOH-1 in DMSO.[1]

-

Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO.

-

Prepare a working solution of HKOH-1 (e.g., 5-10 µM) and MitoTracker Red CMXRos (e.g., 100-500 nM) in pre-warmed, serum-free cell culture medium or PBS.

-

-

Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the combined HKOH-1 and MitoTracker Red working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for the green (HKOH-1) and red (MitoTracker Red) channels.

-